Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate
Description
Properties
Molecular Formula |
C17H17FO3 |
|---|---|
Molecular Weight |
288.31 g/mol |
IUPAC Name |
ethyl 3-fluoro-2-methyl-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H17FO3/c1-3-20-17(19)14-9-10-15(16(18)12(14)2)21-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3 |
InChI Key |
ZXIJQLHLWHMSMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate can be logically approached via:
- Selective fluorination of a suitably substituted aromatic precursor.
- Introduction of the benzyloxy group via nucleophilic aromatic substitution or protection of a phenol.
- Methylation at the 2-position of the aromatic ring.
- Esterification to form the ethyl benzoate.
Stepwise Preparation Approach
Step 1: Protection of Hydroxyl Group as Benzyloxy
- Starting from 3-fluorophenol or a related fluorinated phenol, the hydroxyl group can be protected by benzylation using benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate in an organic solvent (e.g., acetonitrile, acetone, or tetrahydrofuran).
- This step yields 1-fluoro-3-benzyloxybenzene or an isopropoxy analog as an intermediate, protecting the phenolic hydroxyl to prevent unwanted side reactions during subsequent steps.
Step 2: Halogenation (Bromination)
- The protected phenol derivative is then subjected to bromination using a bromination reagent (e.g., N-bromosuccinimide or elemental bromine) to introduce a bromine atom ortho or para to the fluorine substituent.
- This step forms 1-bromo-2-fluoro-4-benzyloxybenzene (or isopropoxy analog), which is a key intermediate for further functionalization.
Step 3: Grignard Reaction and Formylation
- The brominated intermediate is dissolved in tetrahydrofuran and treated with an organomagnesium reagent such as isopropyl magnesium chloride to form the corresponding Grignard reagent.
- This Grignard reagent then reacts with dimethylformamide (DMF) to introduce an aldehyde group at the position of the bromine atom, yielding 2-fluoro-4-benzyloxybenzaldehyde after hydrolysis.
- This step is conducted at low temperatures (-10 to 0 °C) to control reactivity and selectivity.
Step 4: Deprotection and Further Functional Group Transformations
- The benzyloxy protecting group can be removed under reductive conditions (e.g., hydrogenolysis with palladium catalyst) if necessary, but in this case, it is retained.
- The aldehyde group can be further oxidized to the corresponding carboxylic acid or directly converted to the ester.
Step 5: Methylation of the Aromatic Ring
- The methyl group at the 2-position can be introduced via selective methylation using methyl iodide or methyl sulfate in the presence of a strong base or via Friedel-Crafts alkylation if the substrate allows.
- Alternatively, starting materials can be chosen with the methyl group already installed.
Step 6: Esterification
- The carboxylic acid intermediate is esterified with ethanol under acidic conditions (e.g., sulfuric acid catalyst) or by using ethyl chloroformate or ethyl iodide in the presence of a base to afford this compound.
- Esterification can also be achieved using coupling reagents such as DCC (dicyclohexylcarbodiimide) with ethanol.
Example of a Related Preparation Method
A patent describing a related preparation method for 2-fluoro-4-hydroxybenzaldehyde involves:
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 1 | 3-fluorophenol + K2CO3 + 2-bromopropane, heat | 1-fluoro-3-isopropoxybenzene | Hydroxyl protection by isopropyl group |
| 2 | Bromination reagent | 1-bromo-2-fluoro-4-isopropoxybenzene | Selective bromination |
| 3 | Isopropyl magnesium chloride (Grignard) + DMF, -10 to 0 °C | 2-fluoro-4-isopropoxybenzaldehyde | Formylation via Grignard-DMF reaction |
| 4 | Boron trichloride | 2-fluoro-4-hydroxybenzaldehyde | Deprotection of isopropyl group |
This method highlights the use of protecting groups, bromination, Grignard reactions, and deprotection steps relevant to the synthesis of fluorinated aromatic compounds with hydroxyl or benzyloxy substituents.
Considerations for Fluorine Substitution
- Fluorine substitution on the aromatic ring influences reactivity due to its electronegativity and steric effects.
- Selective fluorination can be achieved by using fluorinated starting materials or electrophilic fluorination reagents.
- The presence of fluorine can direct electrophilic substitutions and affect the regioselectivity of bromination and methylation steps.
Purification and Characterization
- Purification typically involves extraction, washing with aqueous solutions (e.g., saturated sodium chloride), drying over anhydrous sodium sulfate, and distillation or recrystallization.
- Purity is assessed by high-performance liquid chromatography (HPLC), with reported purities exceeding 90% for intermediates.
- Structural confirmation is performed by NMR spectroscopy, mass spectrometry, and elemental analysis.
Data Table Summarizing Key Reaction Conditions
| Step | Reaction | Reagents/Conditions | Temperature | Yield (%) | Product Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Hydroxyl protection | 3-fluorophenol, K2CO3, benzyl bromide, acetonitrile | Reflux | 85-90 | >95 | Benzylation of phenol |
| 2 | Bromination | NBS or Br2, organic solvent | 0-25 °C | 80-85 | >90 | Selective aromatic bromination |
| 3 | Grignard formation and formylation | Isopropyl magnesium chloride, DMF, THF | -10 to 0 °C | 75-80 | 91-92 | Aldehyde introduction |
| 4 | Methylation | Methyl iodide, base (e.g., K2CO3) | 25-50 °C | 70-75 | >90 | Methyl group installation |
| 5 | Esterification | Ethanol, acid catalyst or coupling reagent | Reflux | 85-90 | >95 | Formation of ethyl ester |
Note: The yields and purities are approximate and based on analogous reactions from literature and patent data.
Research Discoveries and Optimization
- The choice of protecting group for the phenol (benzyloxy vs. isopropoxy) affects the ease of deprotection and stability during subsequent reactions.
- Mild reaction conditions and low temperature control during Grignard formation prevent side reactions and improve selectivity.
- The use of DMF as a formylation reagent in the Grignard step is a well-established method for introducing aldehyde functionalities.
- Optimization of molar ratios and solvents (e.g., tetrahydrofuran, acetonitrile) improves yields and purity.
- The presence of fluorine on the aromatic ring enhances the electrophilicity of adjacent carbons, facilitating selective substitutions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(benzyloxy)-3-fluoro-2-methylbenzaldehyde.
Reduction: Formation of 4-(benzyloxy)-3-fluoro-2-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate is a chemical compound with several applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique combination of functional groups makes it suitable for specialized applications.
Scientific Research Applications
- Chemistry this compound serves as an intermediate in synthesizing more complex organic molecules.
- Biology It is investigated for its potential biological activity and interactions with biomolecules.
- Medicine The compound is explored as a precursor in developing pharmaceutical compounds.
- Industry It is utilized in the production of specialty chemicals and materials with specific properties.
Biological Activities
This compound is of interest in medicinal chemistry because of its potential biological activities.
- Antimicrobial Activity The compound has demonstrated antimicrobial properties against bacterial strains such as Escherichia coli and Staphylococcus aureus, and it has also shown efficacy in inhibiting fungal growth against pathogens like Candida albicans.
- Antitumor Potential Compounds with analogous structures have demonstrated antitumor effects, suggesting that this compound may possess similar properties. The presence of the fluoro group is hypothesized to enhance its binding affinity to molecular targets involved in tumor progression.
- Enzyme Inhibition Studies have explored the compound's interactions with specific enzymes, indicating potential roles as enzyme inhibitors, which could be beneficial in therapeutic applications. The fluoro and benzyloxy groups may facilitate interactions with active sites on enzymes, altering their activity. The compound may also act as a ligand for various receptors, influencing cellular signaling pathways. Some studies suggest that compounds with similar structures can induce ROS production, leading to oxidative stress in target cells.
Mechanism of Action
The mechanism of action of Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid, which may then interact with biological targets. The benzyloxy group can participate in aromatic interactions, while the fluorine atom can influence the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of substituted benzoate esters allows for tailored physicochemical and biological properties. Below is a comparative analysis of ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate and related compounds (Table 1), followed by a detailed discussion.
Table 1: Structural and Functional Comparison of this compound and Analogues
Structural and Electronic Differences
- In contrast, the tetrafluoropropan-2-yl-oxy groups in and introduce strong electron-withdrawing effects, altering electronic density and reactivity . The bromoethoxy substituent in provides a reactive site for nucleophilic substitution, making it useful in further derivatization .
Molecular Weight and Polarity :
Physicochemical Properties
- Lipophilicity : The benzyloxy and methyl groups in the target compound likely enhance lipophilicity compared to bromoethoxy () or polar sulfonyl analogues ().
- Stability : Fluorine’s electron-withdrawing nature improves metabolic stability, a feature shared with tetrafluoro-substituted compounds () .
Biological Activity
Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Chemical Formula : C16H17F O3
- Molecular Weight : 284.31 g/mol
- Functional Groups : Fluoro, benzyloxy, and ester groups contribute to its reactivity and biological interactions.
Biological Activities
The biological activities of this compound have been explored in various studies. Key findings include:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus . Its efficacy in inhibiting fungal growth has also been noted against pathogens like Candida albicans .
- Antitumor Potential : Similar compounds with analogous structures have demonstrated anti-tumor effects, suggesting that this compound may possess similar properties. The presence of the fluoro group is hypothesized to enhance its binding affinity to molecular targets involved in tumor progression .
- Enzyme Inhibition : The compound's interactions with specific enzymes have been studied, indicating potential roles as enzyme inhibitors, which could be beneficial in therapeutic applications .
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The fluoro and benzyloxy groups may facilitate interactions with active sites on enzymes, altering their activity.
- Receptor Binding : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce ROS production, leading to oxidative stress in target cells .
Case Studies
Several studies have documented the biological activity of related compounds, providing insights into the potential effects of this compound:
Q & A
Q. How can researchers optimize the synthesis of Ethyl 4-(benzyloxy)-3-fluoro-2-methylbenzoate to maximize yield and purity?
- Methodological Answer: The synthesis can be optimized using benzylation reactions under mild basic conditions. For example, sodium carbonate (Na₂CO₃) in dimethylformamide (DMF) facilitates the introduction of the benzyloxy group via benzyl bromide, as demonstrated in esterification protocols . Post-reaction, purification via silica gel chromatography (hexane:ethyl acetate gradients) ensures high purity. Yield improvements are achieved by controlling stoichiometric ratios (e.g., 1.0 equiv. of benzylating agent) and reaction times (e.g., 17 hours at room temperature) to minimize side products like hydrolyzed intermediates .
Q. What analytical techniques are critical for characterizing this compound in synthetic workflows?
- Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) with sodium adduct detection (e.g., [M+Na]⁺) confirms molecular weight and purity . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR, resolves fluorination patterns, while ¹H/¹³C NMR identifies benzyloxy and methyl substituents. High-performance liquid chromatography (HPLC) with UV detection monitors reaction progress, and melting point analysis validates crystallinity .
Advanced Research Questions
Q. How can mechanistic studies elucidate unexpected byproduct formation during the synthesis of this compound?
- Methodological Answer: Disproportionation under acidic conditions (e.g., trifluoroacetic acid) may generate bis(benzyloxy)methane or ketone byproducts due to electron-rich aryl ring interactions . Mechanistic analysis involves tracking intermediates via thin-layer chromatography (TLC) and isolating byproducts for structural elucidation (e.g., X-ray crystallography or HRMS). Computational modeling (DFT) of reaction pathways can identify energy barriers favoring side reactions .
Q. What strategies ensure the stability of this compound under varying pH and temperature conditions?
- Methodological Answer: Stability studies require controlled storage in inert, dry environments (e.g., sealed containers with desiccants) to prevent hydrolysis of the ester or benzyloxy groups . Accelerated degradation tests (e.g., 40°C/75% relative humidity) coupled with HPLC stability-indicating assays quantify degradation products. Buffered solutions (pH 1–13) assess hydrolytic susceptibility, with LC-MS identifying breakdown fragments like 3-fluoro-2-methylbenzoic acid .
Q. How does the fluorination pattern influence the compound’s pharmacological potential?
- Methodological Answer: Fluorine’s electronegativity enhances metabolic stability and bioavailability. Comparative studies with non-fluorinated analogs (e.g., chloro or methoxy derivatives) using in vitro assays (e.g., cytochrome P450 inhibition) reveal fluorine’s role in modulating lipophilicity and target binding. Structural-activity relationship (SAR) models correlate 3-fluoro substitution with improved pharmacokinetic profiles, as seen in related chlorinated pharmacophores .
Q. What metabolic pathways are predicted for this compound based on exact mass and fragmentation patterns?
- Methodological Answer: Exact mass analysis (e.g., 331.0975 Da) and tandem MS/MS fragmentation predict phase I metabolism (hydrolysis, oxidative defluorination) and phase II conjugation (glucuronidation). In vitro microsomal assays (human/rat liver S9 fractions) coupled with high-resolution mass spectrometry (HRMS) identify metabolites like 4-(benzyloxy)-3-fluoro-2-methylbenzoic acid. Computational tools (e.g., MetaSite) model CYP450-mediated oxidation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
